molecular formula C5H12N2O2 B1656420 (Butan-2-yloxy)carbohydrazide CAS No. 52709-24-7

(Butan-2-yloxy)carbohydrazide

Cat. No.: B1656420
CAS No.: 52709-24-7
M. Wt: 132.16 g/mol
InChI Key: YALLLIUEAPCDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Butan-2-yloxy)carbohydrazide is a carbohydrazide derivative featuring a butan-2-yloxy substituent attached to the carbohydrazide core (CONHNH₂). Carbohydrazide itself is a versatile building block in organic synthesis due to its ability to form diverse derivatives through reactions with aldehydes, ketones, and carboxylic acids under mild conditions . The butan-2-yloxy group introduces steric and electronic modifications, influencing the compound’s reactivity, solubility, and functional applications. Its synthesis typically involves condensation reactions between substituted carbonyl compounds and hydrazine derivatives, as seen in analogous carbohydrazide syntheses .

Properties

CAS No.

52709-24-7

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

butan-2-yl N-aminocarbamate

InChI

InChI=1S/C5H12N2O2/c1-3-4(2)9-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8)

InChI Key

YALLLIUEAPCDCY-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)NN

Canonical SMILES

CCC(C)OC(=O)NN

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbohydrazide Derivatives

Compound Substituent(s) Key Functional Groups Notable Properties
(Butan-2-yloxy)carbohydrazide Butan-2-yloxy (aliphatic ether) CONHNH₂, ether Moderate steric bulk, lipophilic
N'-Methyl(benzyloxy)carbohydrazide Benzyloxy (aromatic ether), methyl CONHNHCH₃, ether Aromatic π-system, increased rigidity
N'-(1Z)-1-(Furan-2-yl)ethylidenecarbohydrazide tert-Butoxy, furan CONHNH, tert-alkoxy, heterocycle Bulky tert-butyl group, conjugated furan
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid But-2-ynyloxy, pyrazine-carboxylic acid Alkyne, heteroaromatic ring High polarity, hydrogen bonding potential

Table 2: Application-Specific Performance

Application (Butan-2-yloxy)carbohydrazide N'-Methyl(benzyloxy)carbohydrazide 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid
Pharmaceuticals Potential as antiviral intermediate Used in medicinal chemistry Pyrazine core for enzyme inhibition
Corrosion Inhibition Moderate efficiency (aliphatic) High efficiency (aromatic π-system) Not reported
Water Treatment Oxygen scavenger (low toxicity) Not applicable Not applicable
Synthetic Versatility Adaptable to aldehyde condensations Stable in acidic conditions Reactive via alkyne/acid groups
  • Antiviral Activity : highlights carbohydrazide derivatives’ marginal antiviral activity. The butan-2-yloxy group’s lipophilicity may enhance cell membrane permeability compared to polar pyrazine derivatives .
  • Corrosion Inhibition : Quantum chemical studies () suggest that electron-rich aromatic substituents (e.g., benzyloxy) improve adsorption on carbon steel by delocalizing HOMO electron density over the carbohydrazide core .

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